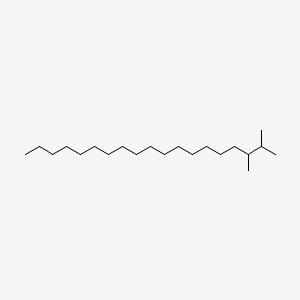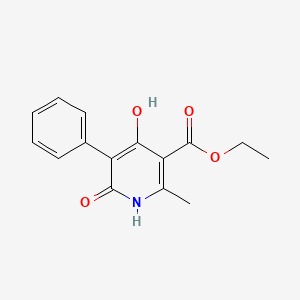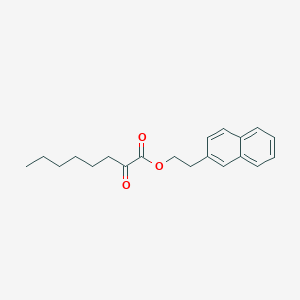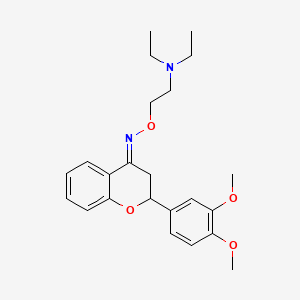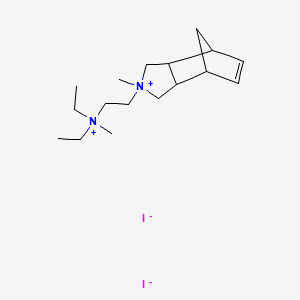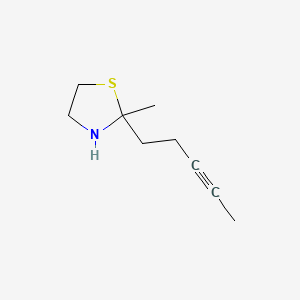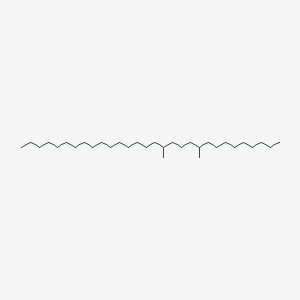
10,14-Dimethyltriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,14-Dimethyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₂H₆₆. It is a member of the alkane family, characterized by its saturated carbon chain with methyl groups attached at the 10th and 14th carbon positions. This compound is notable for its presence in various natural sources and its role in chemical communication among certain species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,14-Dimethyltriacontane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of long-chain alkenes or alkynes in the presence of a methylating agent. The reaction conditions often include high temperatures and pressures to facilitate the addition of methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain hydrocarbons are subjected to catalytic cracking and subsequent methylation. The process is optimized to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
10,14-Dimethyltriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are used under controlled conditions.
Reduction: Catalysts such as palladium or platinum are employed in hydrogenation reactions.
Substitution: Halogenation typically involves reagents like chlorine or bromine in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
10,14-Dimethyltriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of certain insect species, acting as a pheromone or signaling molecule.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes.
Mechanism of Action
The mechanism of action of 10,14-Dimethyltriacontane in biological systems involves its interaction with specific receptors or enzymes. In insects, it binds to olfactory receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved are specific to the species and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Triacontane: A straight-chain alkane with 30 carbon atoms.
10-Methyltriacontane: A methylated derivative with a single methyl group at the 10th carbon position.
14-Methyltriacontane: A methylated derivative with a single methyl group at the 14th carbon position.
Uniqueness
10,14-Dimethyltriacontane is unique due to the presence of two methyl groups at specific positions, which can influence its physical properties and reactivity. This structural feature distinguishes it from other long-chain alkanes and contributes to its specific roles in chemical communication and industrial applications .
Properties
CAS No. |
73189-35-2 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
10,14-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-7-9-11-13-14-15-16-17-18-19-21-23-25-28-32(4)30-26-29-31(3)27-24-22-20-12-10-8-6-2/h31-32H,5-30H2,1-4H3 |
InChI Key |
GZCFTIPFLHEPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

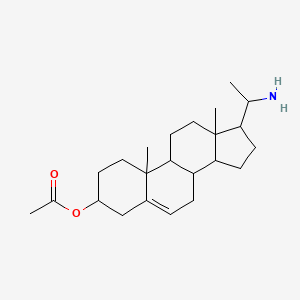
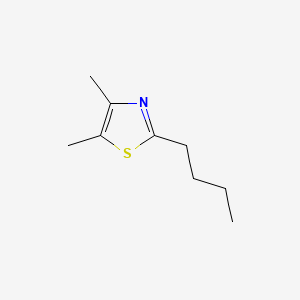
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
